{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H10BrFN2S and a molecular weight of 265.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and thiourea.
Reaction: The 3-fluorobenzyl chloride reacts with thiourea in the presence of a base, such as sodium hydroxide, to form the intermediate {[(3-fluorophenyl)methyl]sulfanyl}methanimidamide.
Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the sulfanyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it valuable for various chemical processes.
Mechanism of Action
The mechanism by which {[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary based on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- {[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- {[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
Uniqueness
Compared to its analogs, {[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-fluorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S.BrH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKILEJTRTYZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC(=N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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